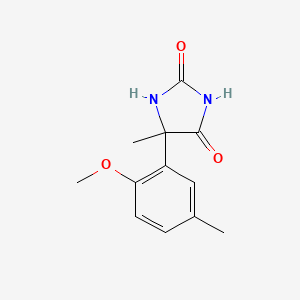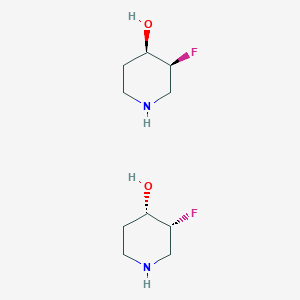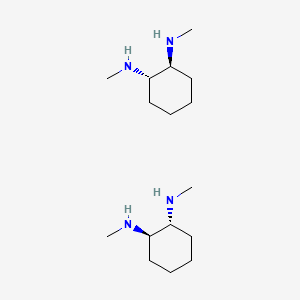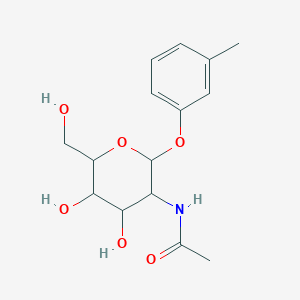![molecular formula C13H18Cl2N2O B12316899 3,5-Dichloro-4-[3-(pyrrolidin-1-yl)propoxy]aniline](/img/structure/B12316899.png)
3,5-Dichloro-4-[3-(pyrrolidin-1-yl)propoxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-4-[3-(pyrrolidin-1-yl)propoxy]aniline is an organic compound with the molecular formula C13H18Cl2N2O It is a derivative of aniline, featuring dichloro substitution at the 3 and 5 positions and a pyrrolidinylpropoxy group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-[3-(pyrrolidin-1-yl)propoxy]aniline typically involves the reaction of 3,5-dichloroaniline with 3-(pyrrolidin-1-yl)propyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-[3-(pyrrolidin-1-yl)propoxy]aniline can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
3,5-Dichloro-4-[3-(pyrrolidin-1-yl)propoxy]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-[3-(pyrrolidin-1-yl)propoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinylpropoxy group can enhance binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloroaniline: Lacks the pyrrolidinylpropoxy group, making it less versatile in biological applications.
4-(Pyrrolidin-1-yl)aniline: Does not have the dichloro substitution, which can affect its reactivity and binding properties.
3,5-Dichloro-4-methoxyaniline: Similar structure but with a methoxy group instead of the pyrrolidinylpropoxy group.
Uniqueness
3,5-Dichloro-4-[3-(pyrrolidin-1-yl)propoxy]aniline is unique due to the combination of dichloro substitution and the pyrrolidinylpropoxy group. This structural feature enhances its reactivity and potential for binding to biological targets, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C13H18Cl2N2O |
|---|---|
Molecular Weight |
289.20 g/mol |
IUPAC Name |
3,5-dichloro-4-(3-pyrrolidin-1-ylpropoxy)aniline |
InChI |
InChI=1S/C13H18Cl2N2O/c14-11-8-10(16)9-12(15)13(11)18-7-3-6-17-4-1-2-5-17/h8-9H,1-7,16H2 |
InChI Key |
WIINDUMBRIEUPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCOC2=C(C=C(C=C2Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B12316843.png)


![6,7-dimethoxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B12316872.png)
![2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B12316875.png)


![(11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-acetamidobenzoate](/img/structure/B12316888.png)
![4-[(2,3-Dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B12316892.png)

